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Compound of Interest

Compound Name: 5-Bromo-2-phenoxypyridine

Cat. No.: B1291995 Get Quote

A comprehensive spectroscopic comparison of 5-Bromo-2-phenoxypyridine with its

precursors, 2,5-dibromopyridine and phenol, provides valuable insights for researchers and

professionals in drug development and chemical synthesis. This guide presents a detailed

analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by

established experimental protocols.

The synthesis of 5-Bromo-2-phenoxypyridine, a versatile building block in medicinal

chemistry, typically proceeds via a nucleophilic aromatic substitution reaction, specifically the

Ullmann condensation, between 2,5-dibromopyridine and phenol. The distinct spectroscopic

signatures of the starting materials and the final product allow for clear reaction monitoring and

product characterization.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Bromo-2-phenoxypyridine
and its precursors.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

5-Bromo-2-

phenoxypyridine
8.18 d 1H H-6 (Py)

7.74 dd 1H H-4 (Py)

7.42 t 2H H-3', H-5' (Ph)

7.23 t 1H H-4' (Ph)

7.13 d 2H H-2', H-6' (Ph)

6.86 d 1H H-3 (Py)

2,5-

Dibromopyridine
8.57 d 1H H-6

8.02 dd 1H H-4

7.65 d 1H H-3

Phenol[1][2][3] 7.28 t 2H H-3, H-5

6.98 t 1H H-4

6.89 d 2H H-2, H-6

5.0-7.0 br s 1H -OH

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound Chemical Shift (δ, ppm) Assignment

5-Bromo-2-phenoxypyridine

162.8, 153.2, 149.3, 141.8,

129.8, 125.0, 121.2, 115.3,

111.4

Py & Ph carbons

2,5-Dibromopyridine
152.1, 142.5, 140.2, 128.8,

121.7
Py carbons

Phenol[3][4] 155.0, 129.7, 121.1, 115.6 C-1, C-3/5, C-4, C-2/6
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Table 3: FT-IR Spectral Data (KBr Pellet)

Compound Wavenumber (cm⁻¹) Assignment

5-Bromo-2-phenoxypyridine
~3060, ~1580, ~1480, ~1240,

~820

C-H (arom.), C=C/C=N

(arom.), C-O-C stretch, C-Br

stretch

2,5-Dibromopyridine[5]
~3050, ~1560, ~1450, ~1080,

~810

C-H (arom.), C=C/C=N

(arom.), C-Br stretch

Phenol[6]
3550-3230 (broad), 3100-

3000, 1600-1440, 1230-1140

O-H stretch, C-H (arom.), C=C

(arom.), C-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

5-Bromo-2-phenoxypyridine 250/252 (M⁺, M⁺+2) 171, 143, 93, 77, 65

2,5-Dibromopyridine
236/238/240 (M⁺, M⁺+2,

M⁺+4)
157/159, 78

Phenol[7] 94 (M⁺) 66, 65, 39

Experimental Protocols
Synthesis of 5-Bromo-2-phenoxypyridine
This protocol describes a typical Ullmann condensation for the synthesis of 5-Bromo-2-
phenoxypyridine.

Materials:

2,5-dibromopyridine

Phenol

Potassium carbonate (K₂CO₃)
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Copper(I) iodide (CuI)

N,N-Dimethylformamide (DMF)

Toluene

Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a stirred solution of phenol (1.1 equivalents) in DMF, add potassium carbonate (2.0

equivalents).

Stir the mixture at room temperature for 30 minutes.

Add 2,5-dibromopyridine (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the

reaction mixture.

Heat the reaction mixture to 120 °C and stir for 12-16 hours.

After cooling to room temperature, dilute the mixture with water and extract with ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford 5-Bromo-2-phenoxypyridine.

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using

deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal

standard.
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FT-IR Spectroscopy: Spectra are recorded using the KBr pellet method. A small amount of the

sample is mixed with dry potassium bromide and pressed into a thin pellet.

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The

sample is introduced via a direct insertion probe, and the ionization energy is typically set to 70

eV.

Synthetic Pathway Visualization
The synthesis of 5-Bromo-2-phenoxypyridine from its precursors can be visualized as a

straightforward pathway.

Ullmann Condensation
(CuI, K₂CO₃, DMF, 120 °C)2,5-Dibromopyridine

Reaction_Conditions

Phenol

5-Bromo-2-phenoxypyridine

Click to download full resolution via product page

Caption: Synthetic pathway for 5-Bromo-2-phenoxypyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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